molecular formula C7H7N3OS2 B14281667 2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 120821-30-9

2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B14281667
CAS No.: 120821-30-9
M. Wt: 213.3 g/mol
InChI Key: AQDOTNOTVRXXQH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of biological and medicinal properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities . The unique structure of this compound, which includes both thiazole and pyrimidine rings, makes it a valuable target for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the condensation of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

CAS No.

120821-30-9

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

2-ethylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H7N3OS2/c1-2-12-7-10-4-5(11)8-3-9-6(4)13-7/h3H,2H2,1H3,(H,8,9,11)

InChI Key

AQDOTNOTVRXXQH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)N=CNC2=O

Origin of Product

United States

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